molecular formula C17H17N3O B7460480 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B7460480
M. Wt: 279.34 g/mol
InChI Key: DSKNDIVBPYRQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, also known as BMDA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives, which have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide leads to the activation of pro-apoptotic genes and the inhibition of anti-apoptotic genes, ultimately leading to the induction of apoptosis in cancer cells. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been shown to have anti-viral effects, making it a potential candidate for the treatment of viral infections. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in high yields and purity, making it suitable for further scientific research. However, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Further studies are needed to determine the optimal dosage and administration route for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide.

Future Directions

There are several future directions for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide research. One potential direction is the development of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide derivatives with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide with other anti-cancer or anti-inflammatory agents. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide and to fully characterize its pharmacokinetics and toxicity.
Conclusion:
In conclusion, 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, or 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anti-cancer, anti-inflammatory, and anti-viral effects, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully characterize the pharmacological properties of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide and to determine its optimal dosage and administration route.

Synthesis Methods

The synthesis of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide involves the reaction of 2-aminobenzimidazole with N-(2,3-dimethylphenyl)acetamide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide. The synthesis of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.

Scientific Research Applications

2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide is in the treatment of cancer. Studies have shown that 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide exhibits potent anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. 2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-5-8-14(13(12)2)19-17(21)10-20-11-18-15-7-3-4-9-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKNDIVBPYRQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazol-1-yl)-N-(2,3-dimethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.